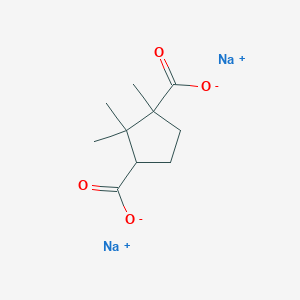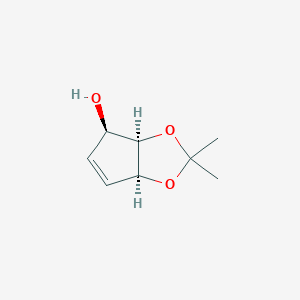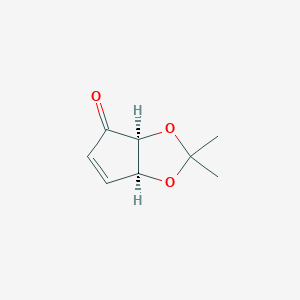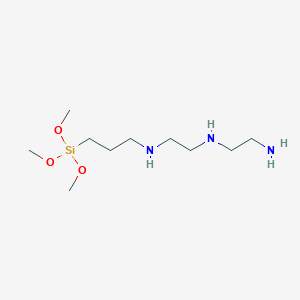
N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine
Overview
Description
N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine is a versatile organosilane compound. It is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in various applications, including surface modification, adhesion promotion, and as a coupling agent in composite materials .
Biochemical Analysis
Biochemical Properties
The role of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine in biochemical reactions is primarily as a grafting agent . It can modify the surface of various substrates, such as porous silica, to enhance their properties .
Cellular Effects
The effects of this compound on cells are largely dependent on the context in which it is used. For instance, when functionalized onto mesoporous silica, it can be used for controlled drug delivery . This can influence cell function by enabling the targeted delivery of therapeutic agents .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. As a grafting agent, it can form covalent bonds with the surface of substrates, altering their properties .
Temporal Effects in Laboratory Settings
It is known that this compound can be used to modify the surface properties of substrates, potentially influencing their stability and degradation over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine typically involves the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The process can be summarized as follows:
Reactants: 3-chloropropyltrimethoxysilane and ethylenediamine.
Solvent: Anhydrous toluene or another suitable organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Condensation Reactions: It reacts with carbonyl compounds to form Schiff bases.
Hydrolysis and Condensation: The trimethoxysilyl groups can hydrolyze in the presence of water, leading to the formation of silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Carbonyl Compounds: For Schiff base formation, common reagents include aldehydes and ketones.
Water or Moisture: Hydrolysis of the trimethoxysilyl groups occurs in the presence of water or moisture.
Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.
Major Products Formed
Schiff Bases: Formed from the reaction with carbonyl compounds.
Siloxane Networks: Resulting from the hydrolysis and condensation of silanol groups.
Scientific Research Applications
N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization, aiding in biosensor development.
Medicine: Utilized in drug delivery systems and as a component in the synthesis of biocompatible materials.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability .
Mechanism of Action
The primary mechanism of action of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl groups hydrolyze to form silanols, which can then condense to form siloxane bonds with surfaces. This results in enhanced adhesion and stability of the modified materials .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
Uniqueness
N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine is unique due to its dual functionality, combining both amino and trimethoxysilyl groups. This allows it to participate in a wider range of chemical reactions and form stronger bonds with diverse substrates compared to similar compounds .
Properties
IUPAC Name |
N'-[2-(3-trimethoxysilylpropylamino)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H27N3O3Si/c1-14-17(15-2,16-3)10-4-6-12-8-9-13-7-5-11/h12-13H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBRUUFBSBSTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCNCCN)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
162339-40-4 | |
| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[3-(trimethoxysilyl)propyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162339-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2044422 | |
| Record name | N-(2-Aminoethyl)-N'-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear yellow liquid with an amine-like odor; [Acros Organics MSDS] | |
| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Trimethoxysilylpropyl)diethylenetriamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19111 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
35141-30-1 | |
| Record name | 3-[(Trimethoxysilyl)propyl]diethylenetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35141-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-(2-Aminoethyl)ethylamino)propyltrimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035141301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Aminoethyl)-N'-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)-N'-[3-(trimethoxysilyl)propyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-AMINOETHYL)-N'-(3-(TRIMETHOXYSILYL)PROPYL)ETHANE-1,2-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W3E2D4706 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane?
A1: The molecular formula is C10H28N4O3Si, and its molecular weight is 280.45 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Common techniques include:
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups like amines and silanes. [, , , , , , , ]
- X-ray Diffraction (XRD): Provides structural information, especially when incorporated into materials. [, , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze both the compound and its interaction with other materials. [, , , , , ]
- Thermogravimetric Analysis (TGA): Provides information about thermal stability and decomposition behavior. [, , , , , ]
Q3: How stable is this compound under different conditions?
A3: Stability can vary depending on the specific conditions:
- Hydrolysis: The trimethoxysilane groups are susceptible to hydrolysis, particularly in the presence of moisture. This property is often exploited for surface modification. [, , , , ]
- pH: The amine groups can be protonated depending on the pH, influencing its interactions with other molecules and materials. [, , , , ]
Q4: What are some common applications of this compound in material science?
A4: This compound is often used for:
- Surface Modification: The silane groups can bind to surfaces like silica, glass, and metals, while the amine groups provide sites for further functionalization or interactions. [, , , , , , , , , ]
- Preparation of Hybrid Materials: Can be incorporated into polymers and other materials, enhancing properties like mechanical strength and thermal stability. [, , , , , , , , ]
Q5: Does this compound exhibit catalytic activity?
A5: While not a traditional catalyst, the amine groups can act as bases or nucleophiles in certain reactions. []
Q6: Can you provide an example of its catalytic application?
A6: Research has shown its potential in catalyzing Knoevenagel condensation reactions. []
Q7: Is computational chemistry used to study this compound?
A7: Yes, techniques like molecular dynamics (MD) simulations help understand its interactions with other materials at a molecular level, predict material properties, and guide experimental design. [, , ]
Q8: How does the chain length of the amine groups influence the compound's properties?
A8: Research indicates that longer amine chains can impact its interaction with other molecules and its ability to modify materials. For instance, it affects the interlayer spacing of modified clays. [, , ]
Q9: How is 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane used in analytical chemistry?
A9: It serves as a functionalizing agent for stationary phases in chromatography, enabling the separation and analysis of various compounds. [, , , ]
Q10: What about its environmental impact?
A10: While the compound itself may not be highly toxic, its degradation products and lifecycle analysis should be considered for environmentally responsible use. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






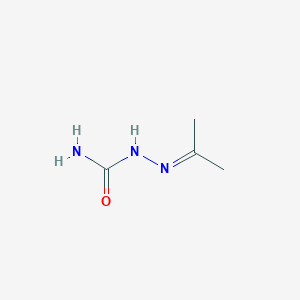
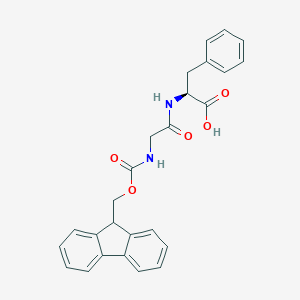
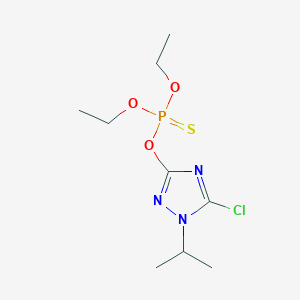
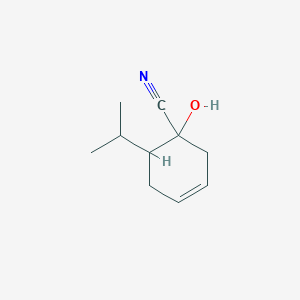


![(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B52188.png)
